molecular formula C8H9NO3 B1664618 4-Nitrophenetole CAS No. 100-29-8

4-Nitrophenetole

Cat. No.: B1664618
CAS No.: 100-29-8
M. Wt: 167.16 g/mol
InChI Key: NWPKEYHUZKMWKJ-UHFFFAOYSA-N
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Description

4-Nitrophenetole, also known as 1-Ethoxy-4-nitrobenzene, is an organic compound with the molecular formula C8H9NO3. It is a nitroaromatic compound where a nitro group is attached to the benzene ring at the para position relative to the ethoxy group. This compound is known for its pale yellow crystalline appearance and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenetole is typically synthesized by reacting 4-chloronitrobenzene with ethanol in the presence of alkali metal hydroxides and phase transfer catalysts. The reaction is carried out at temperatures ranging from 60 to 95 degrees Celsius under pressure in the presence of oxygen-containing gases diluted with inert gases . This method ensures a high yield and minimizes the formation of by-products such as 4-nitrophenol and 4,4’-dichlorazoxybenzene .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenetole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium ethoxide, ethanol.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 4-Aminophenetole.

    Substitution: Various substituted phenetoles depending on the nucleophile used.

    Oxidation: 4-Nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

4-Nitrophenetole is primarily utilized as a precursor in the synthesis of various organic compounds. It can be transformed into other functionalized phenolic compounds through several chemical reactions, including:

  • Nitration : Further nitration can produce more complex nitro compounds.
  • Reduction : Reduction of this compound can yield 4-aminophenol, a valuable compound in pharmaceuticals and dyes.

Case Study: Synthesis of 4-Aminophenol

A study demonstrated that this compound could be effectively reduced to 4-aminophenol using catalysis with silver nanoparticles. The reaction was monitored using UV-Vis spectroscopy, showcasing the efficiency of metal nanoparticles in facilitating this transformation .

Environmental Applications

This compound serves as a model compound for studying environmental pollutants, particularly in the context of wastewater treatment and remediation technologies.

Photocatalysis

Recent research has explored the use of photocatalysts for degrading this compound under solar light. For instance, a novel photocatalyst developed from aloe vera-derived graphene showed significant effectiveness in degrading this compound when combined with hydrogen peroxide, highlighting its potential for environmental pollution mitigation .

Detection Methods

The detection of this compound has been investigated using various analytical techniques. Multi-stage microbial fuel cells (MFCs) have been employed to assess toxicity levels, providing insights into the environmental impact of this compound .

Catalytic Applications

The reduction of 4-nitrophenol (a related compound) is often used as a benchmark for evaluating catalytic activity due to its straightforward reaction mechanism.

Green Synthesis of Nanoparticles

Numerous studies have focused on the green synthesis of metal nanoparticles (e.g., gold, silver) that catalyze the reduction of 4-nitrophenol to 4-aminophenol. These methods utilize plant extracts and other biological materials, offering an eco-friendly alternative to traditional chemical synthesis.

Table: Characteristics of Green-Synthesized Nanoparticles for 4-NP Reduction

Catalyst SourceSize (nm)ShapeReaction ConditionsRate Constant (K_app × 10^-3 s^-1)
Fungal Aspergillus sp.4–29SphericalVarious9.8–25
Citrus maxima (fruit)25.7Rod/SphericalNR1.5
Mung bean starch10SphericalVarious0.36
P. macrocarpa extract2.4 ± 0.7SphericalVariousNR

NR = Not Reported

Biological Applications

Research has also indicated potential biological applications for compounds derived from or related to this compound, particularly in agricultural settings.

Nanopesticides

Nanoparticles synthesized using plant extracts containing phenolic compounds, including derivatives of nitrophenetole, have shown promise as effective nanopesticides against agricultural pests. The green synthesis methods enhance their biodegradability and reduce environmental toxicity compared to conventional pesticides .

Mechanism of Action

The mechanism of action of 4-Nitrophenetole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The ethoxy group can also participate in metabolic processes, influencing the compound’s overall activity.

Comparison with Similar Compounds

    4-Nitrophenol: Similar structure but with a hydroxyl group instead of an ethoxy group.

    4-Nitroanisole: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Nitrotoluene: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness: 4-Nitrophenetole is unique due to the presence of both a nitro group and an ethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications.

Biological Activity

4-Nitrophenetole (C8H9NO3) is an organic compound that has garnered attention due to its diverse biological activities and applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and environmental implications.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a nitro group at the para position. Its molecular formula is C8H9NO3, and it has a molecular weight of 181.16 g/mol. The compound is soluble in organic solvents and has been studied for various applications, including its role as an intermediate in organic synthesis.

Pharmacological Activities

Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Antioxidant Properties : The compound also displays antioxidant activity, which can be attributed to its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases, making it a candidate for further exploration in therapeutic contexts.

Metabolic Pathways

Upon exposure, this compound undergoes extensive metabolic transformation in biological systems. The primary metabolic pathways include:

  • Phase I Metabolism : This involves oxidation and reduction reactions facilitated by cytochrome P450 enzymes. For example, this compound can be oxidized to form 4-nitrocatechol or reduced to yield 4-aminophenol.
  • Phase II Metabolism : The metabolites undergo conjugation reactions with glucuronic acid and sulfate, facilitating their excretion. Studies indicate that approximately 60-80% of the compound is excreted as glucuronides within hours post-exposure .

Toxicological Profile

While this compound exhibits beneficial biological activities, it also poses toxicological risks. Its toxicity profile shows that it can cause adverse effects upon high-level exposure, including:

  • Neurotoxicity : Animal studies have reported neurotoxic effects following exposure to high doses of nitrophenols.
  • Reproductive Toxicity : There are concerns regarding its impact on reproductive health, necessitating further investigation on its effects during pregnancy or lactation.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects. It has been found resistant to biodegradation in natural water bodies, leading to accumulation and potential toxicity to aquatic organisms . Regulatory guidelines suggest maintaining concentrations below certain thresholds to mitigate ecological risks.

Case Studies

  • Study on Antimicrobial Effects : A study conducted by Deka et al. (2019) evaluated the antimicrobial activity of this compound against various pathogens, demonstrating significant inhibition at low concentrations .
  • Metabolic Studies in Animals : Research involving dermal exposure in pigs showed that less than 0.04% of the compound remained in the body after 96 hours, indicating rapid metabolism and excretion .
  • Environmental Persistence Assessment : A study assessing the biodegradation of nitrophenols highlighted that this compound exhibited resistance to microbial degradation, suggesting a need for careful monitoring in aquatic environments .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4-Nitrophenetole in environmental or biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are standard methods. For environmental samples, pre-concentration via solid-phase extraction (SPE) is advised. Calibration curves using certified reference materials (e.g., this compound standard solutions) ensure accuracy. Include internal standards to correct for matrix effects, and validate methods using spike-recovery tests .

Q. How can researchers characterize the purity and structural identity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1^1H and 13^13C NMR peak assignments.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., nitro and ethoxy groups).
  • HPLC/GC-MS : Assess purity by comparing retention times with standards.
    Document impurities using mass spectral libraries and report detection limits .

Q. What experimental design considerations are critical for assessing this compound toxicity in model organisms?

  • Methodological Answer : Follow OECD guidelines for acute toxicity studies. Key steps:

  • Dose Range-Finding : Conduct preliminary trials to determine LD50_{50}.
  • Control Groups : Include vehicle controls (e.g., solvent used for dissolution).
  • Endpoint Selection : Monitor mortality, histopathology, and biomarkers (e.g., liver enzymes).
    Use systematic review frameworks (e.g., PRISMA) to align with existing toxicological data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic parameters (e.g., ΔG, ΔH) for this compound synthesis?

  • Methodological Answer :

  • Replicate Studies : Control reaction conditions (temperature, catalyst purity) rigorously.
  • Computational Validation : Apply group contribution methods (e.g., Yoneda’s approach) to calculate theoretical ΔG and compare with experimental data.
  • Meta-Analysis : Use systematic reviews (Cochrane Handbook) to evaluate methodological biases (e.g., unreported side reactions) across studies .

Q. What strategies optimize the selectivity of this compound synthesis to minimize by-products like nitrophenols?

  • Methodological Answer :

  • Kinetic Control : Lower reaction temperatures favor the primary pathway (etherification over nitro-group hydrolysis).
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxy-group substitution.
  • In Situ Monitoring : Use real-time HPLC to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address potential biases in this compound toxicity studies to ensure data reliability?

  • Methodological Answer :

  • Blinding and Randomization : Implement double-blinding in treatment administration and outcome assessment.
  • Allocation Concealment : Use coded samples to prevent selection bias.
  • Sensitivity Analysis : Statistically adjust for confounding variables (e.g., animal strain variability) using multivariate regression. Reference empirical studies linking poor methodology to exaggerated effect sizes .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound exposure studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models for EC50_{50} estimation.
  • Error Analysis : Report 95% confidence intervals and use ANOVA to compare group means.
  • Meta-Regression : Pool data from multiple studies to identify trends (e.g., species-specific susceptibility) .

Q. How can environmental sampling protocols be standardized to detect trace this compound in heterogeneous matrices?

  • Methodological Answer :

  • Composite Sampling : Collect multiple subsamples across sites to account for spatial variability.
  • Quality Assurance : Include field blanks and duplicates to assess cross-contamination and precision.
  • Method Harmonization : Align with EPA guidelines for nitroaromatic compounds, ensuring inter-laboratory reproducibility .

Q. Tables for Key Data

Table 1. Common Analytical Methods for this compound

MethodDetection LimitApplicabilityKey References
HPLC-UV0.1 µg/mLEnvironmental/Biological
GC-MS0.05 µg/mLVolatile Matrices
NMRN/AStructural Elucidation

Table 2. Critical Variables in Synthesis Optimization

VariableImpact on SelectivityMitigation Strategy
Temperature ↑ By-product formationUse kinetic control (<80°C)
Catalyst Type ↑ Etherification efficiencyScreen phase-transfer agents
Reaction Time ↑ Hydrolysis riskReal-time HPLC monitoring

Properties

IUPAC Name

1-ethoxy-4-nitrobenzene
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InChI

InChI=1S/C8H9NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
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InChI Key

NWPKEYHUZKMWKJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H9NO3
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DSSTOX Substance ID

DTXSID7026655
Record name 1-Ethoxy-4-nitrobenzene
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Molecular Weight

167.16 g/mol
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Physical Description

Solid; [Hawley] Deep brown crystals; [MSDSonline]
Record name 4-Nitrophenetole
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Boiling Point

283 °C
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Flash Point

90 °C
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Solubility

SLIGHTLY SOL IN WATER, ALCOHOL; SOL IN HOT PETROLEUM ETHER; VERY SOL IN HOT ALCOHOL, DIETHYL ETHER; SOL IN ALL PROPORTIONS IN ACETONE, BENZENE
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Density

1.1176 AT 100 °C/4 °C
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Vapor Pressure

0.00623 [mmHg]
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Color/Form

PRISMS FROM ALCOHOL, WATER OR ETHER

CAS No.

100-29-8
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Melting Point

60 °C
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Synthesis routes and methods I

Procedure details

(a.) bringing p-nitrochlorobenzene, ethanol and 40-40-60% aqueous solution of sodium hydroxide into reactive contact at an elevated temperature in a cosolvent liquid system comprising the solvents of ethanol, water and N-methylpyrrolidone to ethoxylate the p-nitrochlorobenzene to produce p-nitrophenetole, the mol ratio of ethanol to p-nitrochlorobenzene being about 5:1 to 1:1 and the mol ratio of N-methylpyrrolidone to p-nitrochlorobenzene being about 4:1 to 1:1,
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Synthesis routes and methods II

Procedure details

In Example 1, the reactor headspace contained less than 3 mol % oxygen. In Example 1, the conversion of p-nitrochlorobenzene is 94.7% in eight hours, whereas in Example 2 the conversion of p-nitrochlorobenzene is only 70% in eight hours. In Example 1, the yield of p-nitrophenetole was 95.3%, whereas in Example 2 the yield of p-nitrophenetole is 93.5%. Also, for every 100 parts of p-nitrophenetole produced in accordance with Example 1, 3.5 parts of p-nitrophenol by-product was produced. On the other hand, for every 100 parts of p-nitrophenetole produced in Example 2, 4.0 parts of p-nitrophenol by-product is produced.
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Retrosynthesis Analysis

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